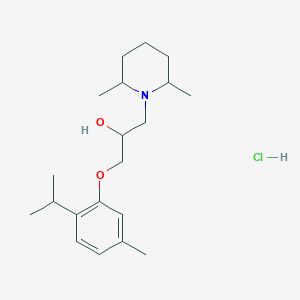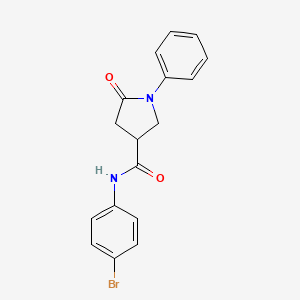
4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mécanisme D'action
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the target plants and moves through the plant's vascular system, causing abnormal growth and eventually death. Dicamba is particularly effective on broadleaf weeds, which have a different growth pattern than grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to affect the metabolism and growth of plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to a disruption of protein synthesis and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba is a useful tool for studying plant physiology and biochemistry. It can be used to investigate the effects of herbicides on plant growth and development, as well as to study the mechanisms of herbicide resistance in plants. However, it is important to use 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate in a controlled environment to avoid unintended effects on non-target organisms.
Orientations Futures
There are several areas of research that could benefit from further study of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate. One potential application is the development of new herbicides based on 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate's mechanism of action. Another area of interest is the investigation of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate's impact on non-target organisms, such as insects and soil microorganisms. Additionally, research could be conducted to explore the potential use of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate in combination with other herbicides to increase effectiveness and reduce the risk of herbicide resistance.
Méthodes De Synthèse
Dicamba can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-methyl-4-chlorophenoxyacetic acid in the presence of a catalyst. The resulting compound is then esterified with 1-methyl-1-phenylethanol to produce 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It is used to control weeds in a variety of crops, including soybeans, cotton, and corn. Research has shown that 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate has a high level of selectivity and can effectively control broadleaf weeds without harming crops.
Propriétés
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2O3/c1-23(2,16-6-4-3-5-7-16)17-8-11-19(12-9-17)28-22(26)15-27-21-13-10-18(24)14-20(21)25/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFCQXHNMJXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)




![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
